

1-Boc-4-(4-Nitrophenyl)piperazine molecular weight and formula

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Compound of Interest

Compound Name: **1-Boc-4-(4-Nitrophenyl)piperazine**

Cat. No.: **B064658**

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An In-Depth Technical Guide to **1-Boc-4-(4-Nitrophenyl)piperazine**: Synthesis, Characterization, and Application

Abstract

As a pivotal intermediate in medicinal chemistry and organic synthesis, **1-Boc-4-(4-nitrophenyl)piperazine** serves as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and robust methodologies for its analytical characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides self-validating protocols essential for researchers, scientists, and drug development professionals.

Core Compound Properties

1-Boc-4-(4-nitrophenyl)piperazine, also known by its systematic name tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, is a bifunctional organic molecule. It incorporates a piperazine ring functionalized with a labile tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a 4-nitrophenyl group on the other. This specific arrangement makes it an ideal precursor for introducing the 4-aminophenylpiperazine moiety into target molecules following nitro group reduction and Boc deprotection.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Formula	C₁₅H₂₁N₃O₄	[1] [2]
Molecular Weight	307.34 g/mol	[1]
CAS Number	182618-86-6	[2] [3]
Appearance	Off-white to yellow crystalline solid	Inferred from related compounds [4]

| Synonyms | tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate; 1-Piperazinecarboxylic acid, 4-(4-nitrophenyl)-, 1,1-dimethylethyl ester | |

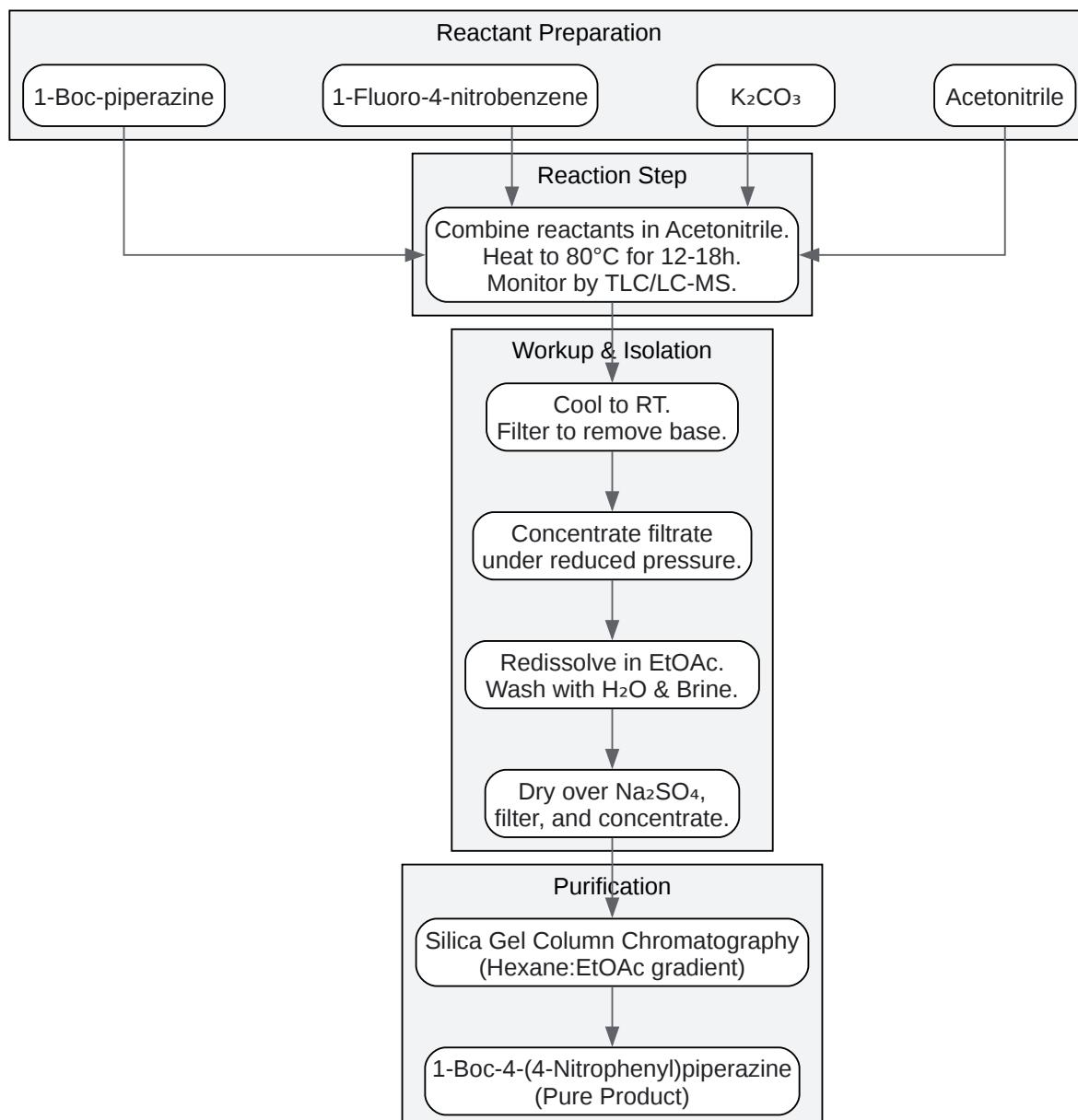
Synthesis and Purification: A Validated Protocol

The synthesis of **1-Boc-4-(4-nitrophenyl)piperazine** is most effectively achieved via nucleophilic aromatic substitution (S_nAr). The electron-withdrawing nature of the nitro group on the phenyl ring activates it towards nucleophilic attack by the secondary amine of 1-Boc-piperazine.

Causality of Reagent Selection

- 1-Boc-piperazine: The starting nucleophile. The Boc group ensures that substitution occurs selectively on the free secondary amine, preventing side reactions like double arylation.
- 1-Fluoro-4-nitrobenzene: The electrophilic partner. Fluorine is an excellent leaving group for S_nAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.
- Potassium Carbonate (K₂CO₃): A mild, inexpensive base used to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
- Acetonitrile (ACN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the S_nAr mechanism without interfering with the reaction.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **1-Boc-4-(4-nitrophenyl)piperazine**.

Step-by-Step Experimental Protocol

- Reaction Setup: To a round-bottom flask charged with 1-Boc-piperazine (1.0 eq), add 1-fluoro-4-nitrobenzene (1.05 eq) and potassium carbonate (2.0 eq).
- Solvent Addition: Add dry acetonitrile to achieve a reactant concentration of approximately 0.2 M.
- Reaction Execution: Heat the mixture to 80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
- Initial Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
- Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to elute the pure product.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield **1-Boc-4-(4-nitrophenyl)piperazine** as a solid.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the synthesized compound.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.[\[5\]](#)

Protocol: HPLC Purity Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
- Instrumentation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV, monitoring at 254 nm and 330 nm (for the nitrophenyl chromophore).
- Analysis: Inject 5-10 μ L of the sample solution. Purity is determined by the area percentage of the main product peak. A purity level of >97% is typically expected.[6]

Spectroscopic Structural Confirmation

Spectroscopic methods provide definitive structural confirmation.

Table 2: Expected Spectroscopic Data

Technique	Expected Results
¹ H-NMR	~1.49 ppm (s, 9H): Protons of the Boc group $-(CH_3)_3$.~3.35-3.45 ppm (t, 4H): Piperazine protons adjacent to the nitrophenyl group. ~3.55-3.65 ppm (t, 4H): Piperazine protons adjacent to the Boc group. ~6.95-7.05 ppm (d, 2H): Aromatic protons ortho to the piperazine ring. ~8.10-8.20 ppm (d, 2H): Aromatic protons ortho to the nitro group.
¹³ C-NMR	~28.4 ppm: Boc methyl carbons.~48.0 ppm: Piperazine carbons adjacent to the nitrophenyl group.~50.0 ppm (broad): Piperazine carbons adjacent to the Boc group.~80.5 ppm: Boc quaternary carbon.~113.0 ppm: Aromatic carbons ortho to the piperazine.~126.0 ppm: Aromatic carbons ortho to the nitro group.~139.0 ppm: Aromatic carbon attached to the nitro group.~153.0 ppm: Aromatic carbon attached to the piperazine.~154.7 ppm: Boc carbonyl carbon.

| Mass Spec (ESI+) | $m/z = 308.1$ $[M+H]^+$: Protonated molecular ion. $m/z = 252.1$ $[M-C_4H_8+H]^+$: Loss of isobutylene from the Boc group. $m/z = 208.1$ $[M-Boc+H]^+$: Loss of the entire Boc group.
|

Applications in Drug Discovery and Synthesis

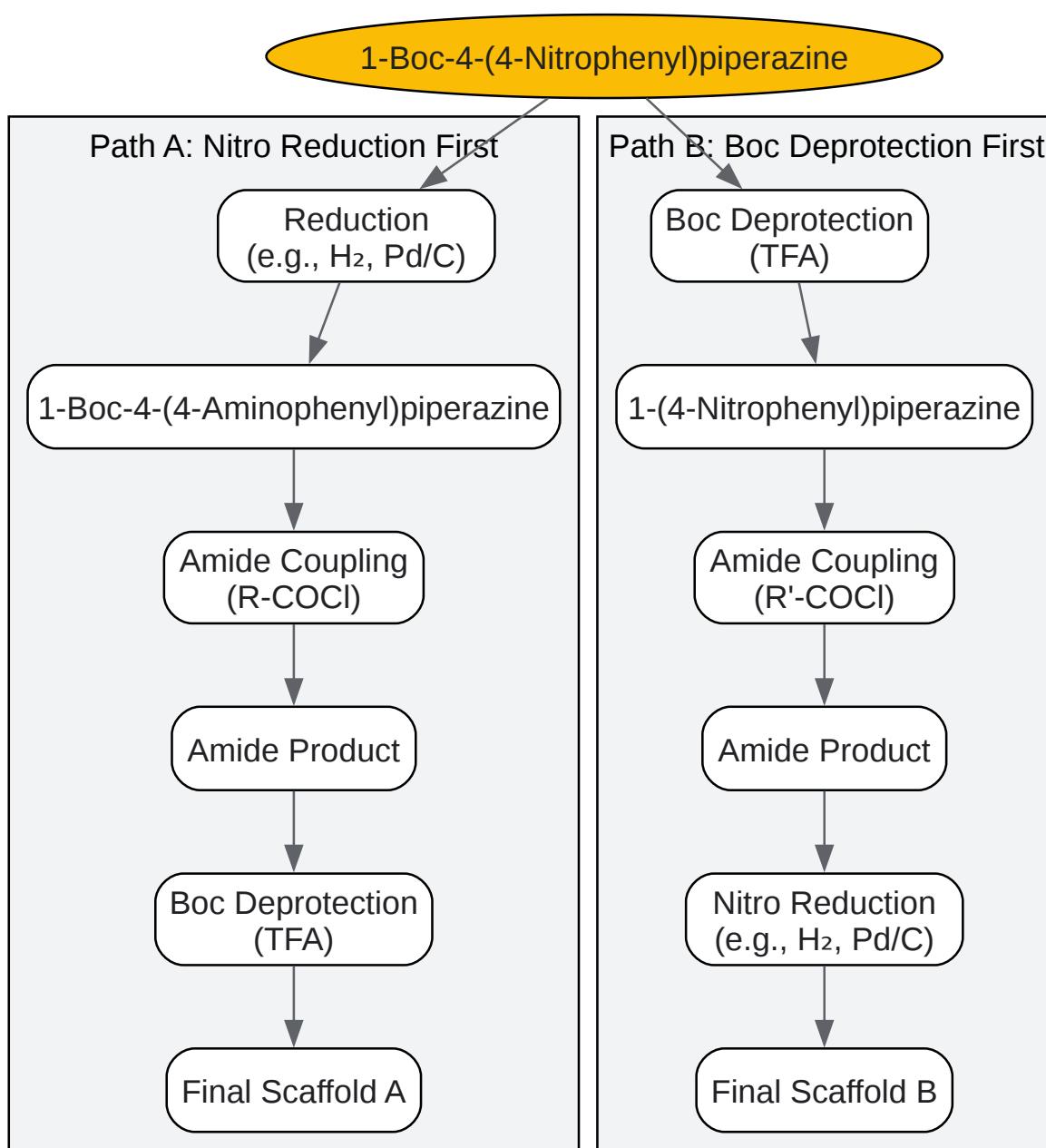
The utility of **1-Boc-4-(4-nitrophenyl)piperazine** stems from its role as a masked "4-aminophenylpiperazine" synthon. The piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for conditions ranging from psychiatric disorders to cancer.[\[7\]](#)[\[8\]](#)

Strategic Deprotection and Functionalization

The two key functional handles of the molecule can be manipulated in a controlled, sequential manner.

- **Nitro Group Reduction:** The nitro group is readily reduced to a primary amine using standard conditions like catalytic hydrogenation (H_2 , Pd/C), or chemical reduction (Fe/HCl, $SnCl_2$). This unmasks a nucleophilic site for further modification (e.g., amidation, sulfonylation, reductive amination).
- **Boc Group Deprotection:** The Boc group is stable to many reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane). This reveals a secondary amine, which can then be functionalized, for example, by coupling to a carboxylic acid to form an amide.

Synthetic Intermediate Utility Diagram



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Caption: Strategic utility of **1-Boc-4-(4-nitrophenyl)piperazine** in synthesis.

Conclusion

1-Boc-4-(4-nitrophenyl)piperazine is a high-value synthetic intermediate whose strategic design enables the controlled, sequential functionalization of the piperazine and aniline

moieties. The robust synthetic and analytical protocols detailed herein provide researchers with a reliable framework for its preparation and quality control. Its widespread application underscores the continued importance of well-designed building blocks in accelerating the drug discovery and development pipeline.

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